molecular formula C18H17N7O5 B10908763 2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol

2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol

Cat. No.: B10908763
M. Wt: 411.4 g/mol
InChI Key: XVYCXGPPINXPFE-UHFFFAOYSA-N
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Description

2-{BIS[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL is a complex organic compound characterized by the presence of two 5-nitro-1H-1,3-benzimidazole groups attached to a central ethanolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{BIS[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL typically involves multiple steps:

    Formation of 5-nitro-1H-1,3-benzimidazole: This can be achieved by nitration of 1H-1,3-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The 5-nitro-1H-1,3-benzimidazole is then alkylated with a suitable alkylating agent, such as chloromethyl ether, to introduce the methyl group.

    Condensation: The alkylated product is condensed with ethanolamine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{BIS[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-{BIS[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{BIS[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL exerts its effects is likely related to its ability to interact with biological molecules. The nitro groups can participate in redox reactions, while the benzimidazole rings can interact with nucleic acids or proteins, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-{BIS[(5-AMINO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL: Similar structure but with amino groups instead of nitro groups.

    2-{BIS[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL: Similar structure but with methyl groups instead of nitro groups.

Uniqueness

The presence of nitro groups in 2-{BIS[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]AMINO}-1-ETHANOL makes it unique compared to its analogs. These groups can participate in specific redox reactions and may impart distinct biological activities.

Properties

Molecular Formula

C18H17N7O5

Molecular Weight

411.4 g/mol

IUPAC Name

2-[bis[(6-nitro-1H-benzimidazol-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C18H17N7O5/c26-6-5-23(9-17-19-13-3-1-11(24(27)28)7-15(13)21-17)10-18-20-14-4-2-12(25(29)30)8-16(14)22-18/h1-4,7-8,26H,5-6,9-10H2,(H,19,21)(H,20,22)

InChI Key

XVYCXGPPINXPFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN(CCO)CC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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